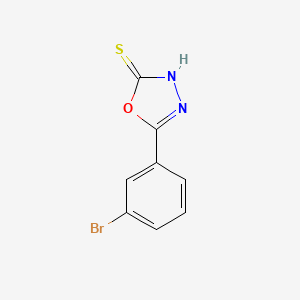

3-(1H-苯并咪唑-2-基)-4-氯苯胺

描述

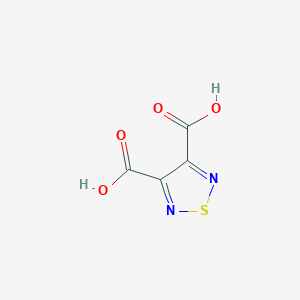

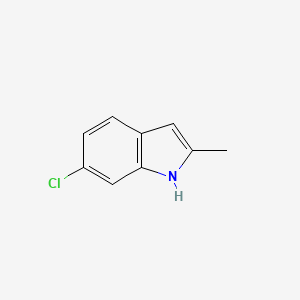

The compound of interest, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is closely related to various other benzimidazole derivatives that have been studied for their diverse physicochemical properties and biological activities. For instance, compounds with a similar structure have been reported to exhibit high biological activity, including antibacterial properties , and have been used in the synthesis of other complex molecules with potential pharmacological applications .

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the use of spectral techniques such as IR, Mass, and 1H-NMR spectroscopy to confirm the structures of the synthesized compounds . Analytical thin-layer chromatography is typically used to monitor the reactions. For example, the synthesis of 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-one derivatives has been reported, which are structurally similar to the compound of interest .

Molecular Structure Analysis

Detailed structural studies on benzimidazole derivatives have been conducted using various physicochemical techniques. DFT/B3LYP method, natural bonding orbital (NBO) analysis, and Frontier molecular orbitals (FMO) are used to obtain optimized geometrical structures and harmonic vibrational frequencies. TD-DFT calculations assist in assigning electronic transitions, and specific solute-solvent interactions are considered to achieve a good correlation between theoretical and experimental values .

Chemical Reactions Analysis

Benzimidazole derivatives are versatile in chemical reactions, forming various complex molecules. For instance, they have been used to construct pH-dependent luminescent metal–organic frameworks (MOFs) , synthesize disperse azo dyes , and create oxadiazoles under microwave-accelerated solvent-free conditions . These reactions demonstrate the reactivity of benzimidazole derivatives and their potential for creating novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents such as chlorine can affect their electrochemical properties and biological activity. For example, the introduction of a chloro substituent in the benzimidazole ring has been associated with significant antihypertensive activity in some derivatives . Additionally, the crystal structure analysis of related compounds provides insights into bond lengths and angles, which are crucial for understanding the reactivity and interactions of these molecules .

科学研究应用

Application Summary

This compound is used in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline materials with structural versatility and controlled porosity .

Methods of Application

The synthesis involves the use of a 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene (TIBM) organic linker. The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .

Results or Outcomes

The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .

2. Application in Antitumor Drug Synthesis

Application Summary

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is used in the design and synthesis of antitumor drugs. Specifically, it’s used in the creation of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol hybrids .

Methods of Application

The antitumor hybrids were designed, synthesized, and evaluated using MTT assays .

Results or Outcomes

Some of the synthesized compounds exhibited significant antiproliferative activity on four selected tumor cell lines (i.e., HepG2, SK-OV-3, NCI-H460, and BEL-7404), while all these compounds displayed no cytotoxicity on HL-7702 normal liver cell line .

3. Application in Organometallic Complex Synthesis

Application Summary

This compound is used in the synthesis of organometallic complexes, which are potential cyclin-dependent kinase (Cdk) inhibitors .

Methods of Application

The synthesis involves the use of a 3-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines (L1 L3) organic linker. The formed organometallic complexes were characterized by elemental analysis, one- and two-dimensional NMR spectroscopy, UV vis spectroscopy, ESI mass spectrometry, and X-ray crystallography .

Results or Outcomes

The synthesized organometallic complexes showed potential as anticancer agents, with structure-activity relationships with regard to cytotoxicity and cell cycle effects in human cancer cells, as well as Cdk inhibitory activity .

4. Application in Antioxidant and Antitumor Activity

Application Summary

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is used in the design of compounds with potent antioxidant effect, which may be related to its antitumor effect .

Methods of Application

The compound was used in the synthesis of a hybrid that displayed potent antioxidant effect .

Results or Outcomes

The synthesized hybrid displayed potent antioxidant effect in mice, which may be related to its antitumor effect .

5. Application in Cyclin-Dependent Kinase (Cdk) Inhibitors

Application Summary

This compound is used in the synthesis of organometallic complexes that are potential cyclin-dependent kinase (Cdk) inhibitors .

Methods of Application

The synthesis involves the use of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines (L1 L3) organic linker. The formed organometallic complexes were characterized by elemental analysis, one- and two-dimensional NMR spectroscopy, UV vis spectroscopy, ESI mass spectrometry, and X-ray crystallography .

Results or Outcomes

The synthesized organometallic complexes showed potential as anticancer agents, with structure-activity relationships with regard to cytotoxicity and cell cycle effects in human cancer cells, as well as Cdk inhibitory activity .

6. Application in Anticancer Agents

Application Summary

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is used in the design of compounds with potent anticancer effect. Specifically, it’s used in the creation of 2-phenylbenzimidazoles .

Methods of Application

The compound was used in the synthesis of a series of 2-phenylbenzimidazoles that were evaluated for their bioactivity against three cancer cell lines: A549, MDA-MB-231, and PC3 .

Results or Outcomes

The synthesized compounds displayed significant anticancer activity on the tested cell lines .

未来方向

Benzimidazoles, including 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in drug development.

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPSLCKBFGPVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299209 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine | |

CAS RN |

313402-16-3 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)